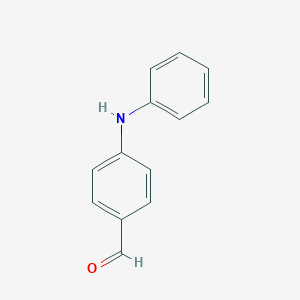

4-(Phenylamino)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-anilinobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWHZIJHYNPASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368479 | |

| Record name | Benzaldehyde, 4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100727-07-9 | |

| Record name | Benzaldehyde, 4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylamino)benzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(Phenylamino)benzaldehyde, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [2][3] |

| Molecular Weight | 197.23 g/mol | [2] |

| CAS Number | 100727-07-9 | [2][3][4] |

| Physical Form | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Temperature | 2-8°C, inert atmosphere | [1] |

Chemical Structure

The chemical structure of this compound consists of a benzaldehyde molecule substituted at the para-position with a phenylamino group.

| Identifier | Value | Source |

| IUPAC Name | 4-anilinobenzaldehyde | [2] |

| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)C=O | [2] |

| InChI | InChI=1S/C13H11NO/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-10,14H | [2] |

| InChIKey | XXWHZIJHYNPASE-UHFFFAOYSA-N | [2] |

Spectroscopic Data

¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, and the amine proton. The aldehydic proton should appear as a singlet at a downfield chemical shift (typically around 9-10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (approximately 7-8 ppm). The N-H proton will likely appear as a broad singlet.

¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield position (around 190 ppm). The aromatic carbons will resonate in the range of approximately 110-150 ppm.

Infrared (IR) Spectrum

The Infrared (IR) spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde should be observed around 1700 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic rings will be present above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrum

The mass spectrum of this compound should show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (197.23). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic cleavages of the aromatic rings and the amine linkage.

Experimental Protocols

Proposed Synthesis Workflow: Buchwald-Hartwig Amination

This proposed workflow outlines a general procedure for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This is a generalized protocol and would require optimization of specific reagents, catalysts, and reaction conditions.

Logical Relationships in Spectroscopic Analysis

The structural features of this compound directly correlate with the expected signals in its various spectra. The following diagram illustrates this relationship.

Caption: Correlation of structural features to spectroscopic signals.

References

4-(Phenylamino)benzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of 4-(Phenylamino)benzaldehyde, a chemical compound of interest in various research and development domains. This document summarizes its core physicochemical properties. While detailed experimental and biological data for this compound is not extensively available in the public domain, this guide also provides context on the broader significance of the phenylamino scaffold in medicinal chemistry and includes a synthesis protocol for a structurally related compound, 4-(N,N-Diphenylamino)benzaldehyde, to serve as a methodological reference.

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 100727-07-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₁NO | [1][2][3] |

| Molecular Weight | 197.23 g/mol | [1] |

| IUPAC Name | 4-anilinobenzaldehyde | [1][5] |

| Synonyms | Benzaldehyde, 4-(phenylamino)- | [1][2] |

Physicochemical Properties

A summary of the computed and experimental physicochemical properties of this compound is provided in the table below.

| Property | Value | Citations |

| Physical Form | Solid | [5] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [4][5] |

| Purity (typical) | 95% | [5] |

Context in Medicinal Chemistry

The phenylamino-pyrimidine (PAP) scaffold is a recognized "privileged structure" in medicinal chemistry.[6] This means it is a molecular framework that is recurrently found in active biological agents. The PAP nucleus is a key component in a variety of drugs, including tyrosine kinase inhibitors (TKIs) used in oncology, such as Imatinib, and certain antiretroviral agents.[6][7] The versatility of this scaffold allows for the development of highly potent and selective inhibitors of various protein kinases by modifying the substitutions on the phenyl and pyrimidine rings.[6] The exploration of derivatives of the phenylamino scaffold continues to be a significant area of research for the discovery of new therapeutic agents.[6][8]

Experimental Protocol: Synthesis of a Related Compound

Disclaimer: The following experimental protocol is for the synthesis of 4-(N,N-Diphenylamino)benzaldehyde (CAS: 4181-05-9) , a structurally related compound, due to the lack of a detailed public-domain protocol for this compound. This is provided for illustrative and methodological purposes only.

Synthesis of 4-(N,N-Diphenylamino)benzaldehyde

This synthesis is achieved through a Vilsmeier-Haack reaction.

Materials:

-

Triphenylamine

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Ice water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

5% aqueous sodium hydroxide

Procedure:

-

At 0°C, slowly add phosphoryl chloride (24 mL, 315 mmol) dropwise to N,N-dimethylformamide (30 mL).

-

Stir the reaction mixture for 1 hour at 0°C.

-

Add triphenylamine (10 g, 40 mmol) to the mixture.

-

Warm the reaction system to 100°C and stir continuously for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the cooled mixture into ice water.

-

Adjust the pH to 7 with 5% aqueous sodium hydroxide.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and dry with anhydrous magnesium sulfate.

-

Remove the solvent by concentration under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography.

Visualizations

Logical Relationship: Role as a Chemical Intermediate

The following diagram illustrates the role of a functionalized benzaldehyde, such as this compound, as a versatile building block in the synthesis of more complex molecules, including potential drug candidates.

Caption: Role as a chemical intermediate.

Experimental Workflow: Synthesis of 4-(N,N-Diphenylamino)benzaldehyde

This diagram outlines the key steps in the synthesis of the related compound, 4-(N,N-Diphenylamino)benzaldehyde.

Caption: Synthesis of 4-(N,N-Diphenylamino)benzaldehyde.

References

- 1. Benzaldehyde, 4-(phenylamino)- | C13H11NO | CID 2396509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 100727-07-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. appchemical.com [appchemical.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 100727-07-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-(Phenylamino)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Phenylamino)benzaldehyde, also known as 4-anilinobenzaldehyde. The information presented herein is essential for the characterization and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for their acquisition.

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₃H₁₁NO. Its structure incorporates a benzaldehyde moiety substituted with a phenylamino group at the para position. This substitution pattern creates a donor-acceptor system, which can impart interesting photophysical properties to the molecule. Accurate and thorough spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of synthesized this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The values are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.80 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.50 | Triplet | 2H | Aromatic protons (meta to -NH-) |

| ~7.30 | Triplet | 1H | Aromatic proton (para to -NH-) |

| ~7.15 | Doublet | 2H | Aromatic protons (ortho to -NH-) |

| ~7.05 | Doublet | 2H | Aromatic protons (meta to -CHO) |

| ~6.00 | Broad Singlet | 1H | Amine proton (-NH-) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | Aldehydic Carbonyl (C=O) |

| ~152.0 | Aromatic Carbon (C-NH) |

| ~141.0 | Aromatic Carbon (C-ipso of phenylamino) |

| ~132.0 | Aromatic Carbon (CH, ortho to -CHO) |

| ~130.0 | Aromatic Carbon (C-CHO) |

| ~129.5 | Aromatic Carbon (CH, meta to -NH-) |

| ~124.0 | Aromatic Carbon (CH, para to -NH-) |

| ~122.0 | Aromatic Carbon (CH, ortho to -NH-) |

| ~118.0 | Aromatic Carbon (CH, meta to -CHO) |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Predicted) Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3350 | Medium | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehydic C-H Stretch (Fermi doublet) |

| ~1685 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1320 | Medium | C-N Stretch |

| ~830 | Strong | C-H Out-of-plane bend (para-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data (Predicted) Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~280-300 | Moderate | n → π* (Carbonyl) |

| ~350-380 | High | π → π* (Conjugated System) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are generally required.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[2]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[2]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder or position the ATR accessory in the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment (for KBr) or the clean, empty ATR crystal.[3]

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[3]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Use quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[4]

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-600 nm).[4]

-

Replace the blank cuvette with the cuvette containing the sample solution.

-

Scan the sample over the same wavelength range to obtain the absorbance spectrum.[4]

-

Identify the wavelength of maximum absorbance (λmax).

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Solubility and physical properties of 4-(Phenylamino)benzaldehyde

An In-depth Technical Guide on the Solubility and Physical Properties of 4-(Phenylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties and solubility characteristics of this compound (CAS: 100727-07-9). The document is structured to serve as a practical resource for laboratory professionals, offering curated data on the compound's physical constants, a detailed solubility profile, and characteristic spectral data. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties, supplemented by workflow diagrams generated using Graphviz to ensure clarity and reproducibility. The information contained herein is essential for the effective handling, application, and analysis of this compound in research, development, and quality control settings.

Physical and Chemical Properties

This compound is a solid aromatic compound incorporating an aldehyde functional group and a secondary amine linkage. These features govern its physical properties and chemical reactivity. While comprehensive experimental data for all physical constants are not widely published, the table below summarizes the available and computed information.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-anilinobenzaldehyde | [1][2] |

| Synonyms | Benzaldehyde, 4-(phenylamino)- | [2] |

| CAS Number | 100727-07-9 | [1][3] |

| Molecular Formula | C₁₃H₁₁NO | [1][2][3] |

| Molecular Weight | 197.23 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 83-85 °C | Ambeed |

| Boiling Point | Data not available | |

| Density | Data not available |

Note: The melting point is sourced from a commercial supplier and should be considered a typical range. Boiling point and density data are not readily found in peer-reviewed literature.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both nonpolar (two aromatic rings) and polar (aldehyde and secondary amine) components. Direct quantitative solubility data is sparse in the literature. However, based on its structure and data from analogous compounds like 4-(dimethylamino)benzaldehyde and benzaldehyde, a qualitative profile can be established.[4][5] The compound is expected to be poorly soluble in water and nonpolar aliphatic solvents, with good solubility in polar organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Expected Solubility | Rationale |

| Water | H₂O | Poorly Soluble | The large hydrophobic surface area of the two phenyl rings dominates the molecule's character, limiting interaction with water molecules. |

| Hexane | C₆H₁₄ | Poorly Soluble | As a nonpolar aliphatic solvent, hexane cannot effectively solvate the polar aldehyde and N-H groups. |

| Ethanol | C₂H₅OH | Soluble | Ethanol's polarity and ability to act as a hydrogen bond donor and acceptor allow it to effectively solvate the molecule. |

| Methanol | CH₃OH | Soluble | Similar to ethanol, methanol is a polar protic solvent that can engage in hydrogen bonding. |

| Acetone | (CH₃)₂CO | Soluble | As a polar aprotic solvent, acetone can solvate the polar functional groups of the molecule. |

| Chloroform | CHCl₃ | Soluble | Chloroform is a moderately polar solvent capable of dissolving many organic compounds. |

| Dimethyl Sulfoxide | (CH₃)₂SO | Soluble | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the expected characteristic signals in Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy based on its functional groups and data from structurally similar molecules.[6][7]

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H | Stretch (Fermi Doublet) | ~2820 and ~2720 | Weak |

| Conjugated Aldehyde (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

Table 4: Predicted UV-Visible Spectral Data (in Ethanol)

| Transition | Predicted λₘₐₓ (nm) | Notes |

| π → π | 260 - 300 | The primary aromatic absorption band, expected to be red-shifted compared to benzaldehyde (λₘₐₓ ≈ 248 nm) due to the auxochromic effect of the phenylamino group. |

| n → π | 300 - 340 | A weaker absorption band associated with the carbonyl group, also likely red-shifted. |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) |

| Amine (-NH-) | 8.0 - 9.0 (variable) | Broad Singlet (br s) | |

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet (m) | |

| ¹³C NMR | Carbonyl (C=O) | 190 - 192 | |

| Aromatic (C-N) | 145 - 150 | ||

| Aromatic (C-CHO) | 130 - 135 | ||

| Aromatic (Ar-C) | 115 - 130 |

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical and spectroscopic properties of this compound.

Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method to quickly assess the solubility of the compound in various solvents.

-

Preparation : Add approximately 20-30 mg of this compound to a small test tube.

-

Solvent Addition : Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

Agitation : After each addition, cap the test tube and shake vigorously for 30 seconds.

-

Observation : Observe the mixture. If the solid completely dissolves, the compound is classified as "soluble." If it remains undissolved or only partially dissolves after the full 1 mL is added, it is classified as "poorly soluble" or "insoluble."

-

Repeat : Repeat the procedure for each solvent to be tested.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point range of a solid crystalline compound using a capillary-based apparatus.

-

Sample Preparation : Place a small amount of dry this compound powder on a watch glass. Invert a capillary tube (sealed at one end) and tap the open end into the powder to collect a small amount.

-

Packing : Tap the sealed end of the capillary tube gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-4 mm.

-

Apparatus Setup : Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional) : Set a rapid heating rate (10-20 °C/minute) to find an approximate melting range. Allow the apparatus to cool to at least 20 °C below this approximate range.

-

Accurate Determination : Prepare a new sample and set a slow heating rate (1-2 °C/minute) as the temperature approaches the expected melting point.

-

Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[8][9]

Protocol for FTIR Spectrum Acquisition (Thin Film Method)

This protocol is suitable for obtaining an infrared spectrum of a solid sample.

-

Sample Preparation : Place a small amount (~5-10 mg) of this compound into a small vial or on a watch glass.

-

Dissolution : Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve the solid.[10]

-

Film Casting : Using a pipette, transfer one or two drops of the resulting solution onto the surface of a single salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the sample should remain on the plate.

-

Spectrum Acquisition : Place the salt plate into the sample holder of the FTIR spectrometer.

-

Background Scan : Run a background spectrum of the empty sample compartment.

-

Sample Scan : Run the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[10]

Protocol for UV-Vis Spectrum Acquisition

This protocol details the measurement of the UV-Vis absorption spectrum of the compound in a suitable solvent.

-

Solvent Selection : Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol or methanol). The solvent should not absorb significantly in the wavelength range of interest (typically 200-800 nm).

-

Solution Preparation : Prepare a dilute stock solution of the compound of known concentration. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Blanking : Fill a quartz cuvette with the pure solvent. Place it in the sample holder and run a baseline correction or "zero" the instrument across the desired wavelength range. This subtracts the absorbance of the solvent and cuvette.

-

Sample Measurement : Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the sample holder.

-

Spectrum Acquisition : Run the scan to obtain the absorption spectrum, which is a plot of absorbance versus wavelength.

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the spectrum.

References

- 1. This compound | 100727-07-9 [sigmaaldrich.com]

- 2. Benzaldehyde, 4-(phenylamino)- | C13H11NO | CID 2396509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-(N,N-Diphenylamino)benzaldehyde | 4181-05-9 [chemicalbook.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(N,N-Diphenylamino)benzaldehyde(4181-05-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Applications of 4-(Phenylamino)benzaldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 4-(phenylamino)benzaldehyde and its derivatives. These compounds are versatile intermediates in organic synthesis and have garnered significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, presents quantitative data in a structured format, and illustrates relevant biological pathways.

Introduction

This compound and its derivatives are arylamine compounds characterized by a phenylamino group attached to a benzaldehyde moiety. This structural motif is a key building block for the synthesis of various heterocyclic compounds, dyes, and polymers. In the realm of drug development, these derivatives have shown promise as modulators of important biological targets, including Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Aldehyde Dehydrogenase (ALDH), and protein-protein interactions involving signaling molecules like 14-3-3ζ. This guide will explore the primary synthetic routes to these valuable compounds and delve into their mechanisms of biological action.

Synthesis of the this compound Core

The synthesis of the this compound core structure, a diarylamine, can be achieved through several established cross-coupling reactions. The most prominent methods include the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1] It typically involves the coupling of an aryl halide with an amine at elevated temperatures.[1] While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions.[2]

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

-

Reaction Scheme: 4-Halobenzaldehyde + Aniline → this compound

-

Reagents and Materials:

-

4-Chlorobenzaldehyde or 4-Bromobenzaldehyde (1.0 eq)

-

Aniline (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-halobenzaldehyde, aniline, CuI, and K₂CO₃.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

| Reactant (4-halobenzaldehyde) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chlorobenzaldehyde | CuI | K₂CO₃ | DMF | 150 | 24 | Moderate |

| 4-Bromobenzaldehyde | CuI / Ligand | Cs₂CO₃ | Toluene | 110 | 18 | Good |

Table 1: Representative conditions for the Ullmann condensation synthesis of this compound. Yields are typically moderate to good, depending on the specific conditions and substrates used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines due to its high efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann condensation.[3][4]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound

-

Reaction Scheme: 4-Halobenzaldehyde + Aniline → this compound

-

Reagents and Materials:

-

4-Bromobenzaldehyde or 4-Iodobenzaldehyde (1.0 eq)

-

Aniline (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene or dioxane

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and NaOtBu.

-

Add the 4-halobenzaldehyde and aniline to the tube.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 8-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to afford this compound.

-

| Reactant (4-halobenzaldehyde) | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzaldehyde | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 | 12 | High |

| 4-Iodobenzaldehyde | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 90 | 16 | High |

Table 2: Typical conditions for the Buchwald-Hartwig amination to synthesize this compound. This method generally provides high yields.

Synthesis of this compound Derivatives

A wide array of derivatives can be synthesized by modifying the core structure, either by substituting the phenylamino group or by reacting the aldehyde functionality.

Vilsmeier-Haack Reaction for N,N-Diphenyl Derivatives

A prominent derivative, 4-(diphenylamino)benzaldehyde, is commonly synthesized via the Vilsmeier-Haack reaction, which formylates an electron-rich aromatic ring.[5][6]

Experimental Protocol: Synthesis of 4-(Diphenylamino)benzaldehyde

-

Reaction Scheme: Triphenylamine + Vilsmeier Reagent → 4-(Diphenylamino)benzaldehyde

-

Reagents and Materials:

-

Triphenylamine (1.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF while maintaining the temperature below 10 °C to form the Vilsmeier reagent.

-

Add triphenylamine to the mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.[5]

-

After the reaction is complete, cool the mixture and pour it into a beaker of ice water with vigorous stirring.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium acetate) to precipitate the product.[7]

-

Filter the precipitate, wash thoroughly with water, and then with a mixture of ethanol and water.[5]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or chloroform) to obtain pure 4-(diphenylamino)benzaldehyde.[8]

-

| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Triphenylamine | DMF, POCl₃ | 95 | 5 | 81.0 | [5] |

| Triphenylamine | DMF, POCl₃ | 100 | 6 | 52.7 | [7] |

Table 3: Quantitative data for the synthesis of 4-(diphenylamino)benzaldehyde via the Vilsmeier-Haack reaction.

Biological Activities and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, with several key signaling pathways identified as potential targets.

PPARγ Activation

Certain thiazolidinedione derivatives incorporating the phenylamino moiety have been shown to act as ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Activation of PPARγ can enhance insulin sensitivity, making it a target for antidiabetic drugs.

Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in lipid and glucose metabolism.

Aldehyde Dehydrogenase (ALDH) Inhibition

Derivatives of this compound, particularly 4-(dialkylamino)benzaldehydes, are known inhibitors of aldehyde dehydrogenase (ALDH) isoforms. ALDHs are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids and are implicated in cancer cell proliferation and drug resistance. Inhibition of ALDH can thus be a therapeutic strategy in oncology. These compounds often act as competitive inhibitors, binding to the active site of the enzyme.

Modulation of 14-3-3ζ Protein Interactions in Cancer

Recent studies have shown that benzaldehyde and its derivatives can exert anticancer effects by modulating protein-protein interactions. Specifically, they have been found to interfere with the binding of the 14-3-3ζ signaling protein to phosphorylated histone H3 at serine 28 (H3S28ph). This interaction is crucial for cancer cell survival and resistance to therapy. By disrupting this binding, these compounds can suppress key oncogenic signaling pathways such as PI3K/AKT/mTOR and STAT3, leading to reduced cancer cell growth and overcoming treatment resistance.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in both materials science and drug discovery. The synthetic routes to these molecules are well-established, with the Buchwald-Hartwig amination and Vilsmeier-Haack reaction offering efficient and high-yielding protocols. The diverse biological activities of these compounds, including the modulation of key cellular targets like PPARγ, ALDH, and the 14-3-3ζ signaling hub, underscore their importance as scaffolds for the development of novel therapeutics. This guide provides a foundational resource for researchers interested in the synthesis and application of these promising chemical entities.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis routes of 4-(Diphenylamino)benzaldehyde [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-(Diphenylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

4-(Phenylamino)benzaldehyde reaction mechanisms and kinetics

An In-depth Technical Guide on the Core Reaction Mechanisms and Kinetics of 4-(Phenylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, core reaction mechanisms, and expected kinetic behavior of this compound. This versatile aromatic aldehyde serves as a valuable intermediate in organic synthesis, finding applications in the development of novel dyes, pharmaceuticals, and materials. While specific kinetic data for this compound is not extensively available in the public domain, this guide extrapolates its reactivity based on established principles of organic chemistry and studies of analogous compounds.

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction . T[1][2][3][4][5]his reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In the case of this compound, the starting material would be diphenylamine, which is formylated to produce the target compound.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

[2][3]1. Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent. 2[2]. Electrophilic Aromatic Substitution: The electron-rich diphenylamine attacks the electrophilic carbon of the Vilsmeier reagent. The para-position is favored for substitution due to steric hindrance at the ortho-positions and the strong electron-donating effect of the amino group directing to the para-position. 3[5]. Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

Schiff Base Formation

Schiff bases (or imines) are formed through the reaction of a primary amine with an aldehyde or ketone. The reaction with this compound proceeds via a nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the carbonyl carbon of this compound.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

-

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the nitrogen pushes out a molecule of water, forming a protonated imine (iminium ion).

-

Deprotonation: A base removes the proton from the nitrogen to yield the final Schiff base product.

Reaction Kinetics

While specific, published kinetic data for this compound is scarce, its kinetic behavior can be predicted using established principles of physical organic chemistry, such as the Hammett equation.

[6]#### 3.1. Expected Kinetic Behavior and the Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It is given by:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

The phenylamino group (-NHPh) is an electron-donating group, and its para-substituent constant (σₚ) is negative. The effect of this group on the reaction rate depends on the sign of the reaction constant (ρ).

| Reaction Type | Nature of Transition State | Expected Sign of ρ | Effect of -NHPh Group on Rate |

| Nucleophilic attack on the carbonyl group (e.g., Knoevenagel, Schiff base formation) | Development of negative charge on the carbonyl oxygen. | Positive (ρ > 0) | Decreases rate (The electron-donating -NHPh group destabilizes the transition state by increasing electron density at the reaction center). |

| Electrophilic aromatic substitution on the phenylamino ring | Formation of a positively charged intermediate (arenium ion). | Negative (ρ < 0) | Increases rate (The electron-donating -NHPh group stabilizes the positively charged intermediate). |

For the common reactions of the aldehyde group, such as condensations, the rate-determining step often involves nucleophilic attack on the carbonyl carbon. Therefore, the electron-donating phenylamino group is expected to decrease the reaction rate compared to unsubstituted benzaldehyde.

Experimental Protocol for Kinetic Monitoring

A common method for monitoring the kinetics of reactions involving colored compounds or the formation of chromophores is UV-Vis spectroscopy. The formation of the α,β-unsaturated product in a Knoevenagel condensation, for instance, can be followed by observing the increase in absorbance at a specific wavelength.

| Step | Procedure |

| 1 | Prepare stock solutions of this compound, the active methylene compound, and the catalyst in a suitable solvent. |

| 2 | Use a thermostatted UV-Vis spectrophotometer to maintain a constant temperature. |

| 3 | In a cuvette, mix the solutions of this compound and the active methylene compound. |

| 4 | Initiate the reaction by adding the catalyst and start recording the absorbance at the λₘₐₓ of the product as a function of time. |

| 5 | The pseudo-first-order rate constant can be determined by ensuring a large excess of one reactant and plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. |

| 6 | Repeat the experiment at different concentrations and temperatures to determine the reaction order and activation parameters. |

Applications in Drug Development and Materials Science

Derivatives of this compound are of interest in medicinal chemistry and materials science. The Schiff bases and other condensation products derived from this aldehyde have been investigated for their potential biological activities, including antimicrobial and anticancer properties. In materials science, the electronic properties of these compounds make them suitable for the development of dyes and other functional materials.

Conclusion

This compound is a valuable building block in organic synthesis, primarily utilized in condensation reactions to form a variety of important compounds. Its synthesis is typically achieved via the Vilsmeier-Haack reaction. While specific kinetic data is limited, its reactivity can be understood through the electronic effects of the phenylamino substituent, which generally deactivates the aldehyde group towards nucleophilic attack. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working with this compound and its derivatives. Further kinetic studies would be beneficial to provide a more quantitative understanding of its reaction dynamics.

References

Theoretical and Computational Insights into 4-(Phenylamino)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Phenylamino)benzaldehyde, also known as 4-anilinobenzaldehyde, is an aromatic compound featuring a benzaldehyde moiety substituted with a phenylamino group. This structure imparts a unique combination of electron-donating (phenylamino) and electron-withdrawing (formyl) groups connected through a π-conjugated system. This "push-pull" architecture is a hallmark of molecules with interesting electronic and optical properties, including nonlinear optical (NLO) activity. Understanding the molecule's structural and electronic characteristics at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with enhanced properties, and elucidating its potential interactions in biological systems.

This guide details the standard computational workflows and theoretical underpinnings for a thorough in-silico analysis of this compound.

Computational Methodology and Experimental Protocols

A typical computational investigation of an organic molecule like this compound involves a multi-step process to determine its geometric, vibrational, and electronic properties.

Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on the potential energy surface.

Experimental Protocol:

-

Software: Gaussian, ORCA, or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally sufficient for providing accurate geometries for organic molecules. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution.

-

Procedure: An initial structure of this compound is created using a molecular editor. This structure is then subjected to geometry optimization. The calculation is deemed converged when the forces acting on the atoms and the change in energy between successive optimization steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the molecule's infrared (IR) and Raman spectra.

Experimental Protocol:

-

Software and Method: The same software, functional, and basis set as the geometry optimization should be used.

-

Procedure: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation of the computational model.

Electronic Spectra (UV-Vis) Analysis

The electronic absorption spectrum of the molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT).

Experimental Protocol:

-

Software and Method: TD-DFT calculations are typically performed using the same functional and basis set as the ground-state calculations.

-

Procedure: The calculation is performed on the optimized ground-state geometry. The output provides the excitation energies (which can be converted to wavelengths), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in the electronic transitions. These calculated values can be compared with experimental UV-Vis spectra.

NMR Spectral Analysis

The nuclear magnetic resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Experimental Protocol:

-

Software and Method: The GIAO method is implemented in most quantum chemistry packages. The calculations are typically performed at the same DFT level of theory as the geometry optimization.

-

Procedure: The GIAO calculation is performed on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.

Data Presentation and Analysis

Due to the lack of a complete set of published computational data for this compound, the following tables present representative data based on the known crystal structure of the closely related 4-(diphenylamino)benzaldehyde and typical computational results for analogous molecules.

Geometric Parameters

The optimized geometric parameters are crucial for understanding the molecule's shape and steric properties. The following table provides key bond lengths and bond angles for 4-(diphenylamino)benzaldehyde, which serves as a structural analogue.

| Parameter | Bond/Angle | Experimental Value (Å or °)[1] |

| Bond Lengths | C=O | 1.200 |

| C-N | 1.407, 1.421 | |

| C-C (benzaldehyde ring) | 1.372 - 1.456 | |

| C-C (phenylamino ring) | 1.369 - 1.394 | |

| Bond Angles | C-C-C (benzaldehyde ring) | ~120 |

| C-N-C | 119.9, 120.2 | |

| O=C-C | ~120 |

Vibrational Frequencies

The calculated vibrational frequencies help in the assignment of experimental IR and Raman spectra. Key vibrational modes and their representative frequencies are listed below.

| Vibrational Mode | Functional Group | Representative Calculated Frequency (cm⁻¹) |

| N-H Stretch | Phenylamino | ~3400 |

| C-H Stretch (aromatic) | Phenyl rings | 3000 - 3100 |

| C=O Stretch | Aldehyde | ~1700 |

| C=C Stretch (aromatic) | Phenyl rings | 1500 - 1600 |

| C-N Stretch | Phenylamino | ~1300 |

UV-Vis Absorption

TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis spectrum.

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350 | > 0.5 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | > 0.1 | HOMO-1 → LUMO (π → π) |

¹H and ¹³C NMR Chemical Shifts

GIAO calculations provide theoretical NMR chemical shifts. The table below shows representative chemical shifts (in ppm) relative to TMS.

| Atom | Representative Calculated Chemical Shift (ppm) |

| ¹H NMR | |

| Aldehyde H | 9.5 - 10.0 |

| Aromatic H | 6.5 - 8.0 |

| N-H | 5.0 - 6.0 |

| ¹³C NMR | |

| Carbonyl C | 190 - 195 |

| Aromatic C | 110 - 150 |

Electronic Properties

Mulliken Population Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges, offering insights into the charge distribution within the molecule.

| Atom | Representative Mulliken Charge (a.u.) |

| O (carbonyl) | -0.4 to -0.6 |

| N (amino) | -0.2 to -0.4 |

| C (carbonyl) | +0.3 to +0.5 |

| H (aldehyde) | +0.1 to +0.2 |

| H (amino) | +0.2 to +0.3 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity.

| Parameter | Representative Value (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 |

A smaller HOMO-LUMO gap generally indicates higher reactivity and is often associated with enhanced NLO properties.[1][2]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule. It is useful for predicting sites of electrophilic and nucleophilic attack. In this compound, the region around the carbonyl oxygen is expected to be electron-rich (red/yellow), indicating a site for electrophilic attack, while the regions around the aromatic and amino protons are likely to be electron-poor (blue), indicating sites for nucleophilic attack.

Mandatory Visualizations

Caption: Computational workflow for the theoretical study of this compound.

Caption: Structure-property relationship for nonlinear optical activity.

Caption: The HOMO-LUMO energy gap concept.

Conclusion

This technical guide has detailed the standard theoretical and computational methodologies for the comprehensive analysis of this compound. While a complete experimental and computational dataset for this specific molecule is not yet available in the public domain, this document provides a robust framework for researchers to conduct their own in-silico investigations. The provided protocols for geometry optimization, vibrational and electronic spectra simulation, and electronic property analysis, along with the representative data, serve as a valuable resource for predicting the behavior of this molecule and designing new derivatives with tailored properties for applications in drug development and materials science. The visualized workflows and concepts further aid in understanding the key principles of computational chemistry as applied to molecules of this class.

References

An In-depth Technical Guide to the Purity and Characterization of 4-(Phenylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-(Phenylamino)benzaldehyde (also known as 4-anilinobenzaldehyde). This compound is a valuable intermediate in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes workflow diagrams for clarity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 100727-07-9 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO | [1][2] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | 4-anilinobenzaldehyde | [1] |

| Storage | 2-8°C, Inert atmosphere, Keep in a dark place. |

Synthesis of this compound

The synthesis of this compound is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aniline and a 4-substituted benzaldehyde derivative. The two most common and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Experimental Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.[3][4]

Reaction Scheme:

Aniline + 4-Bromobenzaldehyde → this compound

Materials and Reagents:

-

4-Bromobenzaldehyde

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)[5]

-

Anhydrous toluene or dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (0.04 equiv.).

-

Add the base, such as sodium tert-butoxide (1.4 equiv.) or cesium carbonate (2.0 equiv.).[5][6]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add aniline (1.2 equiv.) followed by the anhydrous solvent (e.g., toluene) via syringe.[6]

-

Heat the reaction mixture to 100-110°C with vigorous stirring.[5][6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.[5][6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[6]

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Experimental Protocol 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. While it often requires higher temperatures than the Buchwald-Hartwig amination, it is a well-established and effective method.[7][8]

Reaction Scheme:

Aniline + 4-Chlorobenzaldehyde → this compound

Materials and Reagents:

-

4-Chlorobenzaldehyde

-

Aniline

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[9]

-

A ligand such as L-proline or 1,10-phenanthroline (optional, but can improve reaction efficiency)

-

High-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[9]

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (1.0 equiv.), aniline (1.5 equiv.), copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[9]

-

If a ligand is used, add it at this stage (e.g., L-proline, 20 mol%).

-

Under an inert atmosphere, add the solvent (e.g., DMF).

-

Heat the reaction mixture to 120-150°C with vigorous stirring.[9]

-

Monitor the reaction's progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Purification of this compound

The primary method for the purification of this compound is flash column chromatography on silica gel.

Experimental Protocol: Column Chromatography

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)[10]

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

TLC Analysis: Determine an appropriate solvent system for the column by running TLC plates with the crude product. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.[10]

-

Column Packing:

-

Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the chosen eluent and flush the column until the silica is fully wetted and settled.

-

Wet Packing (Slurry Method): Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and allow it to settle, draining the excess solvent. Ensure the silica bed is flat and free of cracks or air bubbles.

-

-

Sample Loading:

-

Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

-

-

Elution: Carefully add the eluent to the top of the column and begin elution. Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.[11]

-

Fraction Collection: Collect fractions in separate tubes or flasks. Monitor the elution of the product by TLC analysis of the collected fractions.

-

Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic proton (-CHO) | 9.7 - 10.0 | Singlet (s) | 1H |

| Aromatic protons | 6.8 - 7.9 | Multiplet (m) | 9H |

| Amine proton (-NH-) | 5.5 - 8.5 (broad) | Singlet (s) | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[12][13][14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl carbon (-CHO) | 190 - 195 |

| Aromatic carbons | 110 - 150 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[2][15][16]

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium |

| C=O Stretch (Aldehyde) | 1685 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Note: Absorption frequencies are approximate ranges.[17][18]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Analysis | Expected Result |

| Molecular Ion (M⁺) | m/z = 197.08 (for C₁₃H₁₁NO) |

| Major Fragments | Expected fragments may include the loss of the formyl group (-CHO, m/z = 29) and fragmentation of the aromatic rings. |

Note: The exact mass and fragmentation pattern can be confirmed by high-resolution mass spectrometry (HRMS).[19][20]

Applications in Research and Drug Development

While specific signaling pathways involving this compound are not extensively documented, its structural motif is of interest in medicinal chemistry. Derivatives of similar aromatic aldehydes and anilines have been explored for various biological activities. For instance, derivatives of 4-(diphenylamino)benzaldehyde have shown potential antimicrobial and anticancer properties.[1][21] The 4-anilinobenzaldehyde scaffold is a component of some kinase inhibitors and other biologically active molecules.[22][23] This suggests that this compound can serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Furthermore, related compounds like 4-(diethylamino)benzaldehyde are used as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell biology, highlighting the potential for this class of compounds in cancer research.[24]

Conclusion

This technical guide provides a detailed overview of the synthesis, purification, and characterization of this compound. The provided experimental protocols for Buchwald-Hartwig amination and Ullmann condensation offer reliable methods for its synthesis. The characterization data, presented in a structured format, serves as a reference for researchers to confirm the identity and purity of the compound. As a versatile chemical intermediate, this compound holds promise for further exploration in the fields of organic synthesis, drug discovery, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. compoundchem.com [compoundchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. compoundchem.com [compoundchem.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 15. bhu.ac.in [bhu.ac.in]

- 16. che.hw.ac.uk [che.hw.ac.uk]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. eng.uc.edu [eng.uc.edu]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. uni-saarland.de [uni-saarland.de]

- 21. nbinno.com [nbinno.com]

- 22. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 4-(Phenylamino)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylamino)benzaldehyde, and its widely used derivative 4-(diphenylamino)benzaldehyde, are versatile intermediates in organic synthesis.[1][2] These compounds serve as crucial building blocks for a variety of complex organic molecules due to the reactivity of their aldehyde functional group and the electronic properties of the phenylamino or diphenylamino moiety.[1][2] Their applications span medicinal chemistry, materials science, and the synthesis of novel heterocyclic compounds.[1][2][3] Derivatives of this compound have shown potential as antimicrobial and anticancer agents, and are used in the development of fluorescent dyes and functional polymers.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(diphenylamino)benzaldehyde is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4181-05-9 | [1] |

| Molecular Formula | C19H15NO | [1] |

| Molecular Weight | 273.33 g/mol | [1] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 129-133°C | [1] |

| Boiling Point (Predicted) | 436.8°C | [1] |

| Solubility | Slightly soluble in water, soluble in methanol | [1] |

| Storage | Store in a dark place, sealed in dry conditions at room temperature, under inert gas.[1] |

Applications in Organic Synthesis

This compound and its derivatives are valuable precursors in various organic reactions.

Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases, also known as imines or azomethines.[4][5] These compounds are formed through the condensation reaction between the aldehyde group and a primary amine.[5][6] Schiff bases derived from this compound are intermediates in the synthesis of various biologically active compounds and heterocyclic rings.[7][8]

Synthesis of Heterocyclic Compounds

This compound serves as a starting material for the synthesis of various heterocyclic compounds. For instance, Schiff bases derived from it can undergo cyclization reactions to form tetrazoles.[7] It is also used in multicomponent reactions, such as the Povarov reaction, to synthesize tetrahydroquinolines.

Synthesis of Fluorescent Probes and Dyes

The electronic properties of the diphenylamino group make 4-(diphenylamino)benzaldehyde a suitable building block for fluorescent dyes and probes.[1][2][3] For example, it can be used to synthesize fluorescent probes for the detection of specific analytes like formaldehyde or metal ions such as Hg2+.[3]

Synthesis of Biologically Active Molecules

Derivatives of this compound have demonstrated promising biological activities. Thiosemicarbazone derivatives, for instance, have shown antibacterial and antitumoral effects.[1][9] The synthesis of these derivatives typically involves the reaction of 4-(diphenylamino)benzaldehyde with a substituted thiosemicarbazide.[9]

Key Experiments: Protocols and Data

Synthesis of 4-(Diphenylamino)benzaldehyde

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like triphenylamine to produce 4-(diphenylamino)benzaldehyde.[10][11][12]

Reaction Scheme:

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 6. sphinxsai.com [sphinxsai.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Synthesis of Schiff’s Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. 4-(Diphenylamino)benzaldehyde 4-phenylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(N,N-Diphenylamino)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis routes of 4-(Diphenylamino)benzaldehyde [benchchem.com]

- 12. 4-(Diphenylamino)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Phenylamino)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of 4-(Phenylamino)benzaldehyde and its derivatives in medicinal chemistry. This versatile scaffold serves as a crucial building block for the synthesis of novel compounds with potential therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects. The following sections detail the key applications, present quantitative biological data, and provide established experimental protocols to guide researchers in their drug discovery and development efforts.

Anticancer Applications

Derivatives of this compound, particularly Schiff bases and chalcones, have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 4-anilino-scaffold derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinolinylchalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | 0.11 | |

| 4-Anilinoquinolinylchalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | 0.18 | |

| Schiff Base of 4-Aminophenol | 4-((4-(dimethylamino)benzylidene)amino)phenol | Not Specified | Not Specified | |

| Thiosemicarbazone | Benzaldehyde thiosemicarbazone metal complexes | Various | 0.07 - 3.67 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of synthesized this compound derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Synthesized test compounds

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.